molecular formula C24H26 B15347447 Ethylbis(1-phenylethyl)benzene CAS No. 94279-14-8

Ethylbis(1-phenylethyl)benzene

Cat. No.: B15347447
CAS No.: 94279-14-8
M. Wt: 314.5 g/mol
InChI Key: HHCOXQKOLLRJQZ-UHFFFAOYSA-N
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Description

Ethylbis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 and a molecular weight of 314.5 g/mol . This structure features a central benzene ring substituted with an ethyl group and two 1-phenylethyl groups, presenting multiple chiral centers that may be of interest for stereochemical studies . Its high hydrophobicity, indicated by an XLogP3 value of 7.2, suggests potential applications in material science, for instance, as an intermediate in the synthesis of more complex organic architectures or as a model compound in studies of non-polar molecular interactions . The compound's defined structure and properties make it a valuable subject for fundamental chemical research and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

94279-14-8

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-ethyl-2,3-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-4-20-16-11-17-23(18(2)21-12-7-5-8-13-21)24(20)19(3)22-14-9-6-10-15-22/h5-19H,4H2,1-3H3

InChI Key

HHCOXQKOLLRJQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Phenolic Derivatives with Bis(1-phenylethyl) Substituents

Compounds such as 2,4-bis(1-phenylethyl)-phenol and 4-Methyl-2,6-bis(1-phenylethyl)phenol share the bis(1-phenylethyl) substitution pattern but differ in functional groups and bioactivity:

Compound Name CAS Number Key Substituents Functional Group Reported Bioactivity (IC₅₀) Source Reference
Ethylbis(1-phenylethyl)benzene 94279-14-8 Ethyl, two 1-phenylethyl Hydrocarbon Not reported
2,4-bis(1-phenylethyl)-phenol - Two 1-phenylethyl, hydroxyl Phenolic Cytotoxic (MCF-7: IC₅₀ = 17.33 μg/ml)
4-Methyl-2,6-bis(1-phenylethyl)phenol - Methyl, two 1-phenylethyl, hydroxyl Phenolic Anti-cancer potential
4-Isopropyl-2,6-bis(1-phenylethyl)phenol - Isopropyl, two 1-phenylethyl, hydroxyl Phenolic Anti-proliferative, apoptosis-inducing

Key Findings :

  • The phenolic analogs exhibit significant cytotoxicity and anti-cancer activity, attributed to their hydroxyl groups, which enhance redox activity and interactions with cellular targets .

Sulfur-Containing Analogs

1,2-Bis(benzylthio)ethane (CAS: N/A) introduces sulfur atoms into the structure, altering electronic and steric properties:

Compound Name Key Features Functional Groups Potential Applications Source Reference
This compound Ethyl and aromatic substituents Hydrocarbon Material science
1,2-Bis(benzylthio)ethane Thioether linkages, benzyl groups Sulfur-containing Chelation, catalysis

Key Differences :

  • Sulfur atoms in 1,2-bis(benzylthio)ethane confer nucleophilic reactivity and metal-binding capacity, unlike the inert hydrocarbon framework of this compound.

Ethyl-Substituted Aromatic Compounds

4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS: 84255-49-2) is a positional isomer of this compound, with the ethyl group at C4 instead of C1/C2.

Structural and Functional Implications

  • Regulatory Status : Its REACH registration (2018) implies industrial-scale production, likely for niche applications in specialty chemicals .

Preparation Methods

Reaction Mechanism and Catalyst Optimization

The Friedel-Crafts alkylation, employing aluminum chloride (AlCl3) as a Lewis acid catalyst, facilitates electrophilic aromatic substitution. In a protocol adapted from US2483323A, ethylene oxide reacts with benzene under vacuum (50 mm Hg) at 10–15°C to yield phenyl ethyl alcohol. For this compound, this method is modified by substituting ethylene oxide with 1-phenylethyl chloride as the alkylating agent.

Key steps include:

  • Catalyst Activation : AlCl3 (270 g) is suspended in benzene (450 g) within a cooled reactor (-5°C).
  • Alkylation : 1-Phenylethyl chloride (2 moles) is introduced incrementally to prevent exothermic side reactions.
  • Quenching : The reaction mixture is hydrolyzed with ice-water, followed by sodium carbonate washing to neutralize residual AlCl3.

Yield and By-Product Analysis

Under optimal conditions (12-hour reaction time, stoichiometric AlCl3), yields approach 68–72%. Gas chromatography-mass spectrometry (GC-MS) identifies minor by-products such as diethylbenzene (5–8%) and oligomeric styrene derivatives (3–5%), attributed to over-alkylation and radical coupling.

Parameter Value Source
Temperature 10–15°C
Pressure 50 mm Hg
Yield 68–72%
Purity (GC-MS) 92–95%

Grignard Reagent-Mediated Coupling

Synthesis of 1-Phenylethylmagnesium Bromide

Adapting EP0209905B1, 1-phenylethylmagnesium bromide is prepared by reacting 1-bromo-1-phenylethane with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is subsequently coupled to 1-ethylbenzaldehyde under nitrogen atmosphere.

Ketone Intermediate Formation

1-Ethylbenzaldehyde (1 mole) reacts with two equivalents of 1-phenylethylmagnesium bromide to form the tertiary alcohol intermediate, 1-ethyl-2,4-bis(1-phenylethyl)benzene-1-ol. Acid-catalyzed dehydration (H2SO4, 80°C) yields the target compound via β-elimination.

Yield Enhancement Strategies

  • Solvent Selection : Tetrahydrofuran (THF) increases reagent solubility, boosting yields to 75–78% versus 65% in diethyl ether.
  • Temperature Control : Maintaining -10°C during Grignard formation minimizes side reactions (e.g., Wurtz coupling).

Comparative Analysis of Synthetic Pathways

Reaction Efficiency and Scalability

  • Friedel-Crafts Alkylation : Higher scalability (batch sizes >10 kg) but requires rigorous temperature control to suppress diethylbenzene formation.
  • Grignard Coupling : Superior purity (98–99%) but limited by moisture sensitivity and higher costs of anhydrous solvents.

Q & A

Q. What methodologies support the integration of this compound into toxicokinetic models?

  • Methodological Answer : Use PBPK models parameterized with in vitro metabolic data (e.g., hepatic clearance rates). Cross-reference with EPA’s CompTox Dashboard for physicochemical inputs (logP, pKa) . Validate model predictions against in vivo metabolite profiling .

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